1-(1-Aminopropan-2-yl)cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9(11)5-3-2-4-6-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
GMWWELHWJUXLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCCCC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Aminopropan 2 Yl Cyclohexan 1 Ol
Retrosynthetic Strategies for the Amino Alcohol Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. sathyabama.ac.in This process helps to identify potential synthetic pathways by recognizing key bond disconnections that correspond to reliable forward reactions.
Disconnection Approaches Targeting C-N and C-O Bonds
For 1-(1-aminopropan-2-yl)cyclohexan-1-ol, the most logical disconnections involve the carbon-heteroatom bonds (C-N and C-O) and the carbon-carbon bond at the quaternary center. The tertiary alcohol and the primary amine are key functional groups to target.
A primary retrosynthetic disconnection can be made at the C-N bond of the aminopropane side chain. This approach simplifies the target molecule into a protected or masked aminopropanol (B1366323) derivative and a cyclohexyl electrophile. However, a more common and powerful strategy for this type of molecule is to disconnect the carbon-carbon bond between the cyclohexyl ring and the aminopropan-2-yl side chain. This leads to two key synthons: a nucleophilic "1-aminopropan-2-yl" anion and an electrophilic cyclohexanone (B45756).
The corresponding synthetic equivalents for these synthons would be an organometallic reagent derived from a protected 1-aminopropan-2-ol (B43004) and cyclohexanone itself. This C-C bond formation is a robust and widely used strategy for constructing quaternary carbon centers.
Another key disconnection targets the C-O bond of the tertiary alcohol, though this is less common for synthesis design and more relevant to potential degradation pathways. The primary focus of a synthetic strategy would be the formation of the carbon skeleton.
Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons/Reagents
| Disconnection Bond | Target Molecule Fragment | Synthon | Synthetic Equivalent/Reaction |
| C-C (Cyclohexyl-Propyl) | Cyclohexanol (B46403) & Aminopropane | Cyclohexanone (electrophile) & 1-Aminopropan-2-yl anion (nucleophile) | Grignard or Organolithium addition to cyclohexanone |
| C-N (Propyl-Amine) | 1-(1-hydroxypropan-2-yl)cyclohexane & Amine | 1-(1-hydroxypropan-2-yl)cyclohexyl cation & Amide anion | Reductive amination or nucleophilic substitution with an amine |
Strategic Use of Cyclohexanone Precursors in Carbon-Carbon Bond Formation
The most direct and convergent approach to the this compound scaffold involves the use of cyclohexanone as the central precursor. sathyabama.ac.in This strategy hinges on the nucleophilic addition of a suitable organometallic reagent to the carbonyl group of cyclohexanone, which forms the crucial C-C bond and simultaneously generates the tertiary alcohol functionality.
The required nucleophile is a synthetic equivalent of a 1-aminopropan-2-ide anion. To achieve this, a protected form of 1-aminopropan-2-ol is typically used. For instance, 2-chloropropane (B107684) can be reacted with a protected amino group, followed by the formation of a Grignard or organolithium reagent. A more direct route would involve the deprotonation of a suitable precursor or the use of a pre-formed organometallic reagent derived from a protected 1-amino-2-halopropane.
The general reaction is as follows:
Protection: The amino group of 1-aminopropan-2-ol is protected (e.g., as a Boc or Cbz derivative) to prevent it from reacting with the organometallic intermediate. The hydroxyl group may also require protection.
Halogenation: The protected aminopropanol is converted to a halide (e.g., 1-amino-2-chloropropane derivative).
Organometallic Formation: The halide is converted into a Grignard or organolithium reagent.
Addition: This organometallic reagent is then added to cyclohexanone. The reaction mixture is subsequently quenched with an aqueous workup to protonate the alkoxide, yielding the protected tertiary alcohol.
Deprotection: Removal of the protecting groups reveals the final this compound product.
This nucleophilic addition to a ketone is a cornerstone of organic synthesis for creating tertiary alcohols. researchgate.netnih.gov The use of cerium chloride (CeCl₃) can sometimes be employed with organolithium or Grignard reagents to improve yields and reduce side reactions like enolization, especially with hindered ketones. nih.gov
Enantioselective Synthesis of Chiral Isomers
The target molecule contains two stereocenters, one at the C2 position of the propane (B168953) chain and one at the C1 position of the cyclohexanol ring. This means four possible stereoisomers exist. The enantioselective synthesis of a specific isomer requires precise control over the formation of these stereocenters.
Asymmetric Alkylation and Addition Reactions for Stereocenter Introduction
Achieving enantioselectivity in the addition of a nucleophile to the prochiral center of cyclohexanone is a significant challenge. One established method involves the asymmetric alkylation of a chiral enamine derived from cyclohexanone. uoa.gracs.org In this approach, cyclohexanone is first reacted with a chiral amine to form a chiral enamine. This enamine can then be deprotonated to form a lithio-chelated enamine, creating a rigid, chiral environment. Subsequent alkylation with an electrophile corresponding to the aminopropane side chain would proceed with facial selectivity, controlled by the chiral auxiliary. uoa.gr Hydrolysis of the resulting imine would yield the chiral substituted cyclohexanone, which could then be reduced to the alcohol. However, this approach creates the wrong functional group (a ketone instead of a tertiary alcohol) at the C1 position.
A more direct route involves the catalytic asymmetric addition of an organometallic reagent to cyclohexanone. Catalytic amounts of chiral ligands can coordinate to the organometallic reagent (e.g., organozinc or organoaluminum compounds), inducing enantioselectivity in the addition to the ketone. nih.gov While highly effective for aldehydes, the asymmetric addition of organometallic reagents to ketones to form chiral tertiary alcohols is more challenging due to the lower reactivity of ketones and increased steric hindrance. researchgate.netnih.gov
Table 2: Comparison of Asymmetric Addition Strategies
| Method | Description | Advantages | Challenges |
| Catalytic Asymmetric Addition | An organometallic reagent adds to cyclohexanone in the presence of a chiral catalyst (e.g., metal-ligand complex). | Atom economical (catalytic use of chiral source). | Lower reactivity of ketones, requires highly active and selective catalysts. nih.gov |
| Chiral Auxiliary on Nucleophile | The nucleophile (aminopropyl group) is attached to a chiral auxiliary that directs the addition to one face of the cyclohexanone. | High diastereoselectivity often achievable. | Requires stoichiometric amounts of the chiral auxiliary and subsequent removal steps. nih.gov |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This is a powerful and reliable strategy in asymmetric synthesis. wikipedia.orglibretexts.org
For the synthesis of this compound, a chiral auxiliary could be attached to the nucleophile. For example, a chiral sulfoxide (B87167) could be used. The addition of organometallic reagents to ketones bearing a stereogenic sulfoxide can proceed with high diastereoselectivity, generating tertiary alcohols in enantiomerically pure form after reductive removal of the sulfoxide group. nih.gov
Alternatively, popular auxiliaries like Evans oxazolidinones could be employed. wikipedia.orglibretexts.org While typically used for alkylating carboxylic acid derivatives, modifications of this chemistry could be envisioned. For instance, a chiral oxazolidinone could be used to direct the stereoselective synthesis of the aminopropane fragment first, ensuring its enantiopurity before it is coupled with the cyclohexanone.
Another approach involves using a chiral auxiliary on the electrophile. However, modifying cyclohexanone with a removable chiral auxiliary that effectively directs an incoming Grignard reagent can be complex. The more common strategy is to attach the auxiliary to the component being added. nih.gov
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses
In recent decades, both organocatalysis and transition-metal catalysis have emerged as powerful tools for asymmetric synthesis. youtube.commdpi.com
Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, can catalyze asymmetric reactions. youtube.com For the target molecule, an organocatalytic approach could involve the asymmetric Michael addition of cyclohexanone to a suitable nitro-olefin precursor of the side chain, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether). nih.govthieme-connect.commdpi.com This would form a new C-C bond and set stereocenters. The resulting nitro group could then be reduced to an amine, and the ketone reduced to the tertiary alcohol in subsequent steps.
Metal-Catalysis: Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. acs.org
Copper-catalyzed reactions: Copper complexes, particularly with chiral ligands, are known to catalyze the asymmetric addition of organometallic reagents to carbonyl compounds. researchgate.netacs.org A Cu-catalyzed asymmetric addition of an aminopropyl-organometallic reagent to cyclohexanone could be a viable route to establish the chiral tertiary alcohol center.
Iridium-catalyzed reactions: Iridium-catalyzed "borrowing hydrogen" reactions have been used for the enantioconvergent amination of racemic alcohols. nih.gov A related strategy could be envisioned where a racemic 1-(1-hydroxypropan-2-yl)cyclohexan-1-ol is subjected to a dynamic kinetic resolution via iridium-catalyzed amination to selectively form one enantiomer of the final product.
These catalytic methods offer the advantage of using only a small amount of a chiral substance to generate large quantities of an enantiomerically enriched product, making them highly desirable for efficient and sustainable synthesis. mdpi.com
Biocatalytic Routes for Stereoselective Formation
Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, offering high selectivity under mild reaction conditions. semanticscholar.org For a molecule like this compound, which possesses at least two chiral centers, achieving stereocontrol is paramount. Enzymes, acting as chiral catalysts, can facilitate the formation of the desired stereoisomer with high precision. semanticscholar.orgrsc.org Several classes of enzymes are particularly relevant for the stereoselective synthesis of chiral amino alcohols. rsc.orgnih.gov
Key enzymatic strategies applicable to the synthesis include:
Transaminases (TAs) and Amine Dehydrogenases (AmDHs): These enzymes can be used for the asymmetric amination of a prochiral ketone precursor, such as 1-(1-hydroxycyclohexyl)propan-2-one. A stereoselective transaminase can transfer an amino group from a simple donor (e.g., isopropylamine) to the ketone, establishing the desired stereochemistry at the amine-bearing carbon. researchgate.net Amine dehydrogenases offer a highly atom-economical alternative by using ammonia (B1221849) directly as the amine source, generating only water as a byproduct. researchgate.net
Ketoreductases (KREDs): If the synthetic route proceeds through an amino ketone intermediate, a KRED can be employed for the stereoselective reduction of the carbonyl group to a hydroxyl group. By selecting an appropriate (R)- or (S)-selective KRED, the stereochemistry of the alcohol center can be precisely controlled.
Lipases and Esterases: These enzymes are typically used in kinetic resolution processes. A racemic mixture of an esterified precursor of this compound could be subjected to enzymatic hydrolysis. The lipase (B570770) would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted, enantiopure ester from the hydrolyzed enantiopure alcohol.
The application of these biocatalysts can be performed using isolated enzymes or whole-cell systems, the latter of which can offer advantages in cofactor recycling. semanticscholar.orgrsc.org The combination of multiple enzymes in biocatalytic cascades can enable the synthesis of complex molecules from simple starting materials in a one-pot fashion. rsc.orgnih.gov
| Enzyme Class | Synthetic Strategy | Potential Precursor | Key Advantage |
|---|---|---|---|
| Transaminase (TA) | Asymmetric amination | 1-(1-hydroxycyclohexyl)propan-2-one | High enantioselectivity in C-N bond formation. researchgate.net |
| Amine Dehydrogenase (AmDH) | Reductive amination | 1-(1-hydroxycyclohexyl)propan-2-one | High atom economy using ammonia; water is the only byproduct. researchgate.net |
| Ketoreductase (KRED) | Asymmetric carbonyl reduction | 1-(1-aminopropan-2-one)cyclohexan-1-ol | Precise control over the stereochemistry of the hydroxyl group. |
| Lipase/Esterase | Kinetic resolution | Racemic ester of this compound | Effective separation of enantiomers from a racemic mixture. nih.gov |
Chemo- and Regioselective Functionalization Routes
Achieving high chemo- and regioselectivity is crucial when constructing a polyfunctionalized molecule to avoid the need for cumbersome protection-deprotection steps. mdpi.comkoreascience.kr The synthesis of this compound involves the precise installation of hydroxyl and amino groups at specific positions.
A plausible synthetic route towards this compound could involve a key intermediate containing a carbonyl group, such as 1-(1-aminopropan-2-one)cyclohexan-1-ol or 1-(1-hydroxycyclohexyl)propan-2-one. The challenge lies in selectively reducing the ketone to an alcohol without affecting other potentially reducible functional groups that may be present in a complex precursor.
Several modern reagents are designed for such chemoselective reductions. For example, alkoxydiisopinocampheylboranes, such as B-cyclohexoxydiisopinocampheylborane (Ipc2BOChex), have demonstrated exceptional chemoselectivity. These reagents can readily reduce aldehydes while leaving ketones and other functional groups like esters and epoxides completely inert. iaea.org While this specific reagent is aldehyde-selective, related borane (B79455) reagents can be tuned for the mild and selective reduction of ketones in the presence of other functionalities. The reduction mechanism is often considered a Meerwein-Ponndorf-Verley (MPV) type reaction, proceeding through a cyclic transition state. researchgate.net Sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) is another classic method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, showcasing how additives can modulate the reactivity of a common reducing agent.
| Reagent/System | Selectivity | Typical Application |
|---|---|---|
| Sodium Borohydride (NaBH₄) / CeCl₃ (Luche Reduction) | Reduces ketones in the presence of aldehydes. | Chemoselective reduction of α,β-unsaturated ketones. |
| Alkoxy- and Aryloxydiisopinocampheylboranes | Highly chemoselective; can be tuned for specific carbonyls. researchgate.netnih.gov | Mild reduction of aldehydes or ketones in polyfunctional molecules. iaea.org |
| Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) | Reduces aldehydes and ketones; less reactive than LiAlH₄. | Reduction of acid chlorides to aldehydes; selective ketone reduction. |
The direct and regioselective installation of hydroxyl and amino groups onto a hydrocarbon scaffold is a significant goal in modern synthesis. researchgate.net Recent advances in C-H functionalization offer potential pathways to construct the this compound framework.
One conceptual approach involves the dehydrogenative synthesis from simpler precursors like cyclohexanone and an appropriate amine. nih.gov For instance, protocols have been developed to synthesize N-functionalized 2-aminophenols from cyclohexanones and primary amines in a one-shot reaction that incorporates both amino and hydroxyl groups onto the ring. researchgate.netnih.gov While this specific outcome is an aromatic system, the underlying principles of controlled amination and oxidation are relevant.
Another strategy could involve a directed C-H amination or hydroxylation. By installing a directing group on a precursor molecule, a catalyst can be guided to functionalize a specific C-H bond. For example, a formal β-Mannich reaction has been developed through the synergistic combination of photoredox and organocatalysis, allowing for the direct β-aminoalkylation of saturated cyclic ketones. thepharmajournal.com This type of reaction could be adapted to forge the C-C bond between the cyclohexane (B81311) ring and the aminopropanyl side chain in a highly regioselective manner.
Green Chemistry Principles in Synthetic Route Design
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact and improve process efficiency. mdpi.comorientjchem.org Designing a synthetic route for this compound should incorporate these principles from the outset.
A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. mdpi.com Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Reactions such as the aminolysis of epoxides, a potential step in amino alcohol synthesis, can often be performed in water.
Solvent-free reaction conditions represent an even greener alternative. rsc.org Mechanochemistry, using techniques like ball milling, has emerged as a powerful method for conducting organic reactions without bulk solvents. rsc.org This approach can lead to reduced waste, lower energy consumption, and sometimes unique reactivity not observed in solution. rsc.org A key bond-forming step in the synthesis of the target compound, such as a multicomponent reaction to assemble the main framework, could potentially be adapted to a solvent-free protocol under microwave irradiation or ball milling conditions. mdpi.comjocpr.com
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. primescholars.comnumberanalytics.com To maximize atom economy, synthetic routes should prioritize addition reactions (e.g., cycloadditions, Michael additions) and catalytic reactions over stoichiometric ones that generate large amounts of waste. mdpi.comresearchgate.net
For the synthesis of this compound, a highly atom-economical route would feature:
Catalytic C-C Bond Formation: Using a catalytic amount of a promoter to join the cyclohexyl and aminopropanyl fragments.
Direct Amination: Employing methods like reductive amination with ammonia (catalyzed by AmDHs, for instance) avoids the use of stoichiometric aminating agents and protecting groups. researchgate.net
Avoiding Stoichiometric Reagents: Replacing classical stoichiometric reactions, such as the Wittig reaction (which has poor atom economy due to the triphenylphosphine (B44618) oxide byproduct), with catalytic alternatives like cross-metathesis. numberanalytics.com
Comparative Analysis of Synthetic Efficiency and Yields
The synthesis of β-amino alcohols through the aminolysis of epoxides can be achieved under various conditions, including catalyst-free, metal-catalyzed, and biocatalyzed systems. The efficiency and yield of these methods vary significantly, depending on the chosen catalyst, solvent, and reaction conditions.
A primary route to analogous compounds involves the reaction of cyclohexene (B86901) oxide with various amines. This reaction's success is often measured by the yield of the desired trans-2-(alkylamino)cycloalkanol product and the regioselectivity of the epoxide ring-opening. rroij.comtandfonline.com Catalyst-free methods, often conducted in water or polar mixed solvents, can provide high yields by leveraging the solvent's properties to facilitate the reaction. organic-chemistry.orgorganic-chemistry.org For instance, heating amines with epoxides in water has been shown to produce β-amino alcohols in excellent yields with high selectivity. organic-chemistry.org
Biocatalysis, using enzymes like lipases, presents an environmentally friendly alternative for β-amino alcohol synthesis. mdpi.com Lipase from Thermomyces lanuginosus has been successfully used to catalyze the ring-opening of epoxides with aromatic amines in a continuous-flow system, achieving excellent yields. mdpi.com
Below is a comparative table illustrating the yields of analogous β-amino alcohol syntheses under different catalytic systems.
| Catalyst/System | Substrates | Yield (%) | Reference |
|---|---|---|---|
| None (DMF/H₂O solvent) | Various epoxides and primary amines | 43–98 | organic-chemistry.org |
| Calcium bistrifluoroacetate | Cyclohexene oxide and aniline | 95 | chemicalbook.com |
| Lipozyme TL IM (enzyme) | Cyclohexene oxide and aniline | Excellent (not specified) | mdpi.com |
| Zinc(II) perchlorate (B79767) hexahydrate | Various epoxides and amines | High (not specified) | organic-chemistry.org |
| Cyanuric chloride | Various epoxides and anilines | 98 | tandfonline.com |
Reaction Condition Tuning for Scalability and Optimization
Optimizing reaction conditions is paramount for transitioning a synthetic procedure from a laboratory scale to industrial production. Key parameters that are tuned include temperature, solvent, catalyst loading, and substrate ratio. The goal is to maximize yield, minimize reaction time, ensure high selectivity, and simplify product purification, all of which are critical for scalability.
Temperature: The reaction temperature significantly influences the reaction rate. For the synthesis of β-amino alcohols, temperatures can range from room temperature to 120°C or higher. mdpi.comrsc.org For instance, in the lipase-catalyzed synthesis of β-amino alcohols, the optimal temperature was found to be 35°C; higher temperatures led to a decrease in yield. mdpi.com In contrast, continuous-flow aminolysis of alkyl epoxides has been efficiently performed at temperatures between 100-120°C. rsc.org
Solvent and Catalyst: The choice of solvent can be a powerful tool for optimization. Solvent-free conditions are often preferred for green chemistry and scalability, reducing waste and simplifying workup. tandfonline.comorganic-chemistry.orgresearchgate.net When a solvent is necessary, polar solvents or mixed solvent systems like DMF/H₂O have been shown to promote the reaction efficiently without a catalyst, achieving over 99% conversion and 98% selectivity for monoalkylation. organic-chemistry.org Catalyst selection and loading are also critical. For example, using just 2 mol% of cyanuric chloride under solvent-free conditions was sufficient to achieve a 98% yield in 15 minutes at room temperature. tandfonline.com
Continuous-Flow Systems: For scalability, continuous-flow reactors offer significant advantages over traditional batch processing. They allow for better control over reaction parameters like temperature and residence time, improve safety, and can lead to higher productivity. mdpi.comrsc.org The synthesis of β-amino alcohols from epoxides has been successfully adapted to continuous-flow systems. mdpi.com In one study, optimizing the residence time in a flow reactor was crucial; a time of 1.4 minutes yielded the highest conversion, while longer times led to product degradation. beilstein-journals.org This level of control is essential for large-scale, efficient production.
The following table summarizes the optimization of various reaction parameters for analogous β-amino alcohol syntheses.
| Parameter Tuned | System/Reaction | Observation/Optimal Condition | Reference |
|---|---|---|---|
| Temperature | Lipase-catalyzed aminolysis of epichlorohydrin (B41342) | Yield increased up to 35°C, then decreased. | mdpi.com |
| Substrate Ratio | Aniline and epichlorohydrin (lipase-catalyzed) | A 1:1 molar ratio was found to be optimal. | mdpi.com |
| Catalyst Loading | Cyanuric chloride-catalyzed aminolysis | 2 mol% was sufficient for a 98% yield. | tandfonline.com |
| Solvent System | Catalyst-free aminolysis of epoxides | DMF/H₂O mixture gave >99% conversion and 98% selectivity. | organic-chemistry.org |
| Residence Time (Flow) | Continuous synthesis of cyclohexene oxide | 1.4 minutes was optimal; longer times decreased yield. | beilstein-journals.org |
| Reaction Time | Calcium bistrifluoroacetate catalyzed aminolysis | Reaction completed in 31 hours at 40-60°C. | chemicalbook.com |
Chemical Reactivity and Mechanistic Investigations of 1 1 Aminopropan 2 Yl Cyclohexan 1 Ol
Reactivity Profiles of the Amine Functionality
The primary amine group (-NH₂) is a key center of reactivity in the molecule due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. msu.edu
Nucleophilic Reactivity and Derivatization Strategies
As a potent nucleophile, the primary amine readily participates in reactions with a variety of electrophilic compounds. This reactivity is the basis for numerous derivatization strategies aimed at modifying the molecule's structure and properties. A common strategy involves the alkylation of the amine, where it attacks an alkyl halide in a nucleophilic substitution reaction to form a secondary amine. msu.edu
However, direct alkylation can sometimes be challenging to control, as the resulting secondary amine can also act as a nucleophile, potentially leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. msu.edu To achieve more controlled derivatization, acyl chlorides or other tagging reagents can be employed to label the amine group, a technique often used in analytical chemistry to enhance detection and separation. nih.govnih.gov
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Iodomethane (CH₃I) | Secondary Amine |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Secondary Amide |
| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |
This interactive table illustrates potential derivatization strategies for the amine functionality.
Formation of Imines and Amides (e.g., Schiff Bases)
The reaction of the primary amine with carbonyl compounds, such as aldehydes and ketones, is a cornerstone of its chemical profile, leading to the formation of imines, also known as Schiff bases. scispace.commasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scispace.comekb.eg The formation of the C=N double bond in the imine is a reversible process. masterorganicchemistry.com Schiff bases are significant intermediates in organic synthesis and are noted for their biological activities. researchgate.netgsconlinepress.com
The amine group also reacts with carboxylic acids and their derivatives to form amides. rsc.org While direct reaction with a carboxylic acid requires high temperatures, the use of more reactive derivatives like acid chlorides or acid anhydrides allows the reaction to proceed under milder conditions. libretexts.orgyoutube.com This nucleophilic acyl substitution reaction is fundamental in organic and medicinal chemistry for creating the stable amide linkage. nih.govsphinxsai.com
| Reactant | Reagent Class | Product Class |
| Aldehyde (e.g., Benzaldehyde) | Carbonyl Compound | Imine (Schiff Base) |
| Ketone (e.g., Acetone) | Carbonyl Compound | Imine (Schiff Base) |
| Acid Chloride (e.g., Acetyl Chloride) | Carboxylic Acid Derivative | Amide |
| Acid Anhydride (e.g., Acetic Anhydride) | Carboxylic Acid Derivative | Amide |
This interactive table summarizes the formation of imines and amides from the amine group.
Transformations Involving the Hydroxyl Group
The tertiary hydroxyl (-OH) group is situated on a cyclohexane (B81311) ring, which imposes significant steric hindrance. This structural feature strongly influences its reactivity compared to primary or secondary alcohols.
Esterification and Etherification Reactions
Esterification of tertiary alcohols through direct reaction with carboxylic acids (Fischer esterification) is generally inefficient. The reaction conditions, typically involving strong acid and heat, favor dehydration and elimination of water to form an alkene. Furthermore, the steric bulk around the tertiary carbon impedes the nucleophilic attack by the alcohol on the protonated carboxylic acid. A more viable route to ester formation involves reacting the alcohol with more potent acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base.
Similarly, etherification presents challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible for producing ethers from a tertiary alcohol due to the strong tendency of tertiary alkoxides to act as bases, promoting elimination reactions of the alkyl halide rather than substitution.
Oxidation and Reduction Pathways of the Alcohol Moiety
Tertiary alcohols are resistant to oxidation under typical conditions. nih.gov Common oxidizing agents that react with primary and secondary alcohols (e.g., chromates, permanganate) have no effect because there is no hydrogen atom on the carbon atom bearing the hydroxyl group. Oxidation can only occur under harsh, forcing conditions (e.g., strong acid and heat), which leads to the cleavage of carbon-carbon bonds and degradation of the molecule.
The alcohol moiety is already in a reduced state and, therefore, cannot undergo further reduction. The C-O bond can be cleaved under certain reductive conditions (hydrogenolysis), but this is a distinct transformation from the reduction of a functional group like a ketone to an alcohol.
Reactivity of the Cyclohexane Ring System
The cyclohexane ring serves as a robust, non-polar scaffold for the functional groups. It is a saturated carbocyclic system and is generally unreactive under mild acidic, basic, or redox conditions that would be used to modify the amine or hydroxyl groups. The ring exists predominantly in a stable chair conformation to minimize steric and torsional strain.
The C-H bonds of the cyclohexane ring are strong and not readily activated. Reactions involving the ring itself, such as free-radical halogenation or oxidation, require highly energetic conditions (e.g., UV light or very strong oxidizing agents) that would likely also affect the more reactive amine and alcohol functionalities. nih.gov Therefore, in the context of synthetic transformations targeting the amine or hydroxyl group, the cyclohexane ring is typically considered an inert spectator component of the molecule.
Conformational Dynamics and Their Impact on Reactivity
The chemical reactivity of 1-(1-aminopropan-2-yl)cyclohexan-1-ol is intrinsically linked to its conformational dynamics. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the substituents—the hydroxyl group and the 1-aminopropan-2-yl group—can occupy either axial or equatorial positions. The interplay between these conformers is influenced by steric hindrance and intramolecular interactions, which in turn dictates the molecule's reactivity.
For analogous trans-2-aminocyclohexanol derivatives, a dynamic equilibrium exists between the diaxial and diequatorial conformers. The stability of these conformers is significantly affected by intramolecular hydrogen bonding and electrostatic interactions, particularly upon protonation of the amino group. researchgate.netwestmont.edu In nonpolar solvents, a conformer stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups may be favored. westmont.edu However, in polar solvents, intermolecular hydrogen bonding with the solvent can disrupt this internal interaction, shifting the conformational equilibrium. westmont.edu This pH-dependent conformational switching can alter the orientation of the reactive groups, thereby influencing the molecule's accessibility for reagents and its propensity to undergo specific reactions. researchgate.net
The presence of the bulkier 1-aminopropan-2-yl group compared to a simple amino group likely introduces additional steric considerations, further influencing the preferred conformation and, consequently, the stereochemical outcome of its reactions.
Ring Transformations and Rearrangements
While specific studies on the ring transformations of this compound are not extensively documented, the chemical literature provides insights into potential rearrangements based on its structural motifs. Cyclic alcohols and their derivatives are known to undergo various rearrangement reactions, often under acidic conditions. rsc.orgwiley-vch.de
For instance, the reaction of cis-2-aminocyclohexanol with nitrous acid is known to induce a pinacol-type rearrangement, leading to the formation of cyclohexanone (B45756). brainly.in This transformation involves the diazotization of the primary amine, followed by the loss of nitrogen gas to form a carbocation. A subsequent 1,2-hydride or alkyl shift then leads to the rearranged carbonyl product. brainly.inberhamporegirlscollege.ac.in It is plausible that this compound could undergo a similar rearrangement under appropriate acidic conditions, potentially leading to a ketone with an expanded or rearranged ring system.
Furthermore, the treatment of cyclic alcohols with reagents like boron trichloride (B1173362) can lead to the formation of rearranged halides. rsc.org In some cases, cycloheptyl chloride has been observed to undergo irreversible rearrangement to ring-contracted products. rsc.org Such rearrangements are typically driven by the formation of a more stable carbocation intermediate.
Intramolecular Interactions and Cyclization Tendencies
Hydrogen Bonding Networks and Their Influence on Conformation
Intramolecular hydrogen bonding plays a crucial role in dictating the conformational preferences of this compound. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) allows for the formation of an internal hydrogen bond between these two functionalities. rsc.orgustc.edu.cn
In related amino alcohols, the formation of an O-H···N intramolecular hydrogen bond is a key factor in stabilizing specific conformers. ustc.edu.cnnih.gov The strength of this interaction is dependent on the distance and orientation of the interacting groups, which is in turn governed by the conformational flexibility of the molecule. ustc.edu.cn Statistical analysis from the Cambridge Structural Database suggests that intramolecular hydrogen bonds are particularly favored when they result in the formation of a six-membered ring. ustc.edu.cn In the case of this compound, the relative positioning of the hydroxyl and amino groups on the cyclohexane ring will determine the favorability of such an interaction.
Formation of Heterocyclic Derivatives (e.g., Lactams)
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a suitable precursor for the synthesis of various heterocyclic derivatives. One of the most significant cyclization reactions for amino alcohols is their conversion to lactams, which are cyclic amides. jchemlett.comjchemlett.com This transformation is typically achieved through oxidative cyclization, often catalyzed by transition metals such as ruthenium or rhodium. jchemlett.comacs.org
The general mechanism for metal-catalyzed oxidative lactamization involves the initial dehydrogenation of the alcohol to form an aldehyde, which then undergoes intramolecular cyclization with the amino group to form a hemiaminal intermediate. A subsequent dehydrogenation of the hemiaminal yields the final lactam product. jchemlett.com This process is highly atom-economical as it often generates only hydrogen gas as a byproduct. jchemlett.com
| Catalyst System | Reaction Conditions | Product Type | Reference |
| Ru-based catalysts | High temperature, often with a hydrogen acceptor | Lactam | jchemlett.com |
| Cp*Rh complex | Acetone, K2CO3 | Benzo-fused lactams | acs.org |
Another potential cyclization pathway for this compound is the formation of oxazoline (B21484) derivatives. Oxazolines are five-membered heterocyclic compounds that can be synthesized from 2-amino alcohols through various methods, including reaction with carboxylic acids or their derivatives. organic-chemistry.orgwikipedia.orgmdpi.comnih.gov A common approach involves the dehydrative cyclization of an N-(2-hydroxyethyl)amide intermediate. mdpi.com This reaction can be promoted by stoichiometric dehydrating agents or under catalytic conditions. mdpi.comnih.gov
Detailed Mechanistic Studies of Key Transformations
Reaction Coordinate Analysis and Transition State Characterization
For the cyclization of amino alcohols to form lactams, mechanistic investigations have focused on the catalytic cycle of the transition metal catalysts. The key steps, as mentioned, involve alcohol oxidation, hemiaminal formation, and subsequent dehydrogenation. jchemlett.com The characterization of the transition states for each of these elementary steps would provide crucial information on the reaction kinetics and the factors controlling selectivity.
In the formation of oxazolines from N-(2-hydroxyethyl)amides, mechanistic studies suggest that the reaction can proceed through different pathways depending on the conditions. For instance, in a triflic acid-promoted dehydrative cyclization, experimental evidence, including stereochemical outcomes, suggests that the hydroxyl group is activated as a leaving group. mdpi.com Computational modeling of such reactions would help in visualizing the transition state structures for the intramolecular nucleophilic attack of the amide oxygen onto the activated carbon center, thereby providing a deeper understanding of the reaction mechanism.
Synthesis and Advanced Spectroscopic and Structural Characterization of Derivatives and Analogues of 1 1 Aminopropan 2 Yl Cyclohexan 1 Ol
Structural Modifications at the Amino Moiety
The primary amino group of 1-(1-aminopropan-2-yl)cyclohexan-1-ol is a key site for structural modification, allowing for the introduction of a wide variety of functional groups through N-alkylation and N-acylation reactions.
N-Alkylation and N-Acylation Reactions
N-alkylation introduces alkyl groups onto the nitrogen atom, which can modulate the basicity and steric properties of the amino moiety. Common methods for N-alkylation of primary amines that could be applicable include reactions with alkyl halides or reductive amination with aldehydes or ketones.
N-acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides to form amides. These reactions are typically high-yielding and can be used to introduce a wide array of substituents.
Table 1: Potential N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-alkyl-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN), Solvent (e.g., MeOH) | N-alkyl-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-acyl-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
Formation of Substituted Amine Derivatives
The formation of substituted amine derivatives can lead to compounds with altered pharmacological or chemical properties. For instance, reaction with suitable bifunctional reagents could lead to the formation of heterocyclic structures incorporating the nitrogen atom.
Derivatization of the Hydroxyl Group
The tertiary hydroxyl group on the cyclohexane (B81311) ring offers another site for derivatization, enabling the synthesis of ether and ester analogues and potentially influencing the molecule's chiral properties.
Ether and Ester Analogues
Ether analogues can be synthesized via Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). This reaction is often catalyzed by an acid or a coupling agent.
Table 2: Potential Ether and Ester Formation Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
| Ether Synthesis | NaH, Alkyl halide (e.g., CH₃I), Solvent (e.g., THF) | 1-(1-Aminopropan-2-yl)-1-alkoxycyclohexane |
| Esterification | Carboxylic acid, DCC, DMAP, Solvent (e.g., CH₂Cl₂) | 1-(1-Aminopropan-2-yl)cyclohexyl ester |
Modification for Enhanced Chiral Induction
The hydroxyl group can be modified to create a chiral auxiliary, which can be used to direct the stereochemical outcome of subsequent reactions. This might involve the introduction of a bulky or stereoelectronically influential group. However, no specific studies detailing such modifications for this compound have been found.
Substitution Patterns on the Cyclohexane Ring
Modification of the cyclohexane ring itself would involve more complex multi-step syntheses, likely starting from a pre-functionalized cyclohexane precursor. Introducing substituents on the cyclohexane ring could significantly impact the molecule's conformation and biological activity. Synthetic strategies could involve Diels-Alder reactions to construct the ring with desired substituents or functionalization of a pre-existing cyclohexanone (B45756) derivative before the introduction of the aminopropanyl side chain.
Stereoselective Introduction of Additional Stereocenters
The creation of derivatives of this compound with new stereocenters requires precise control over the reaction pathways to favor the formation of a specific stereoisomer. Stereoselective synthesis is a cornerstone of modern chemistry, particularly for producing molecules with specific biological activities. ajpamc.com Methodologies for introducing additional chirality often rely on the use of chiral auxiliaries, asymmetric catalysis, or chiral starting materials.
For instance, functionalizing the existing scaffold can be achieved through stereoselective alkylation, reduction, or addition reactions. An asymmetric reduction of a ketone precursor to the cyclohexanol (B46403) ring, for example, could establish the stereochemistry at C-1. Similarly, if a derivative with an additional functional group on the cyclohexane ring is desired, a diastereoselective reaction guided by the existing stereocenters of the aminopropanol (B1366323) side chain could be employed. The proximity of the resident chiral centers can influence the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer over others. Electrocatalytic radical cross-coupling methods using chiral acids derived from amino acids like serine have also emerged as a powerful, modular approach for the stereoselective synthesis of diverse amino alcohols. nih.gov
The efficiency of such stereoselective transformations is typically evaluated by determining the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product mixture, often through chiral chromatography or NMR spectroscopy.
| Reaction Type | Chiral Influence | Potential Outcome on Derivative Synthesis |
| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Rh-BINAP) | Stereoselective reduction of a cyclohexenone precursor to establish chirality on the ring. |
| Diastereoselective Alkylation | Existing stereocenters on the side chain | Introduction of an alkyl group onto the cyclohexane ring with a preferred stereochemistry. |
| Chiral Auxiliary-Mediated Addition | Covalently attached chiral group | Controlled addition of a nucleophile to a carbonyl group on a precursor molecule. |
| Enzyme-Catalyzed Reaction | Transaminase or reductase enzymes | High stereoselectivity in amination or reduction steps under mild conditions. ajpamc.com |
Impact of Ring Substituents on Molecular Conformation
The conformation of the cyclohexane ring is a critical determinant of a molecule's three-dimensional shape and, consequently, its interactions with other molecules. The cyclohexane ring typically adopts a low-energy chair conformation, where substituents can occupy either axial or equatorial positions. The introduction of substituents onto the cyclohexyl ring of this compound derivatives profoundly influences this conformational equilibrium.
The conformational propensities are dictated by a balance of steric and electronic effects. nih.gov Generally, bulky substituents prefer the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions. However, this preference can be altered by other factors. For example, computational studies on substituted cyclohexanes have shown that oxygenated substituents may prefer an axial orientation under certain conditions due to electronic effects like hyperconjugation. worldwidejournals.com
In the case of this compound derivatives, a substituent on the ring will influence the preferred orientation of the aminopropanol side chain. Steric repulsion between a bulky ring substituent and the side chain could force the ring into a different chair conformation or even a higher-energy twist-boat conformation to alleviate strain. nih.gov This interplay between substituents dictates the spatial arrangement of the key functional groups—the hydroxyl and the amino groups—which is crucial for the molecule's chemical properties. The dynamic interconversion between various conformations can be a determining factor in the reactivity of the molecule. nih.gov
| Substituent at C4-position | Predicted Steric Demand | Likely Conformational Effect on Side Chain at C1 |
| Hydrogen (H) | Low | Baseline; equilibrium depends on inherent side chain energetics. |
| Methyl (CH₃) | Moderate | Increased preference for the side chain to be in a position that minimizes interaction with the equatorial methyl group. |
| tert-Butyl (C(CH₃)₃) | High | Acts as a conformational lock, forcing the tert-butyl group into an equatorial position and dictating the ring's conformation. |
| Methoxy (OCH₃) | Moderate | May favor axial or equatorial positions depending on electronic interactions and solvent effects. worldwidejournals.com |
Synthesis of Polyfunctionalized Analogues
The synthesis of analogues bearing multiple functional groups allows for a systematic exploration of structure-activity relationships and the development of molecules with tailored properties. Creating polyfunctionalized analogues of this compound can be achieved through multi-step synthetic sequences that build complexity from simpler, readily available starting materials like substituted cyclohexanones. nih.gov
One common strategy involves beginning with a cyclohexanone that already contains the desired additional functionality, such as an ester, a protected hydroxyl group, or a halogen atom. The key 1-aminopropan-2-yl side chain can then be introduced via nucleophilic addition of an appropriate organometallic reagent (e.g., a lithiated or Grignard reagent derived from a protected aminopropane) to the ketone. Subsequent deprotection and/or modification of the functional groups yields the final polyfunctionalized analogue.
Alternatively, functional groups can be introduced after the core scaffold has been assembled. For example, the hydroxyl group of the parent compound could be used to direct the introduction of a new substituent elsewhere on the ring. Dehydrogenation reactions can also be employed to transform the cyclohexanol ring into a functionalized aromatic system, such as an aminophenol, thereby creating a different class of analogue altogether. nih.gov These approaches provide access to a diverse library of compounds with varied steric and electronic properties.
Advanced Spectroscopic and Chromatographic Methods for Research Applications
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
While X-ray crystallography provides definitive structural data, it requires a suitable single crystal, which may not always be obtainable. researchgate.net In such cases, and for conformational analysis in solution, multidimensional NMR spectroscopy is an indispensable tool. Techniques such as ¹H-¹H COSY, HSQC, HMBC, and NOESY are used to piece together the complex structural puzzle of stereochemically rich molecules.
COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, allowing for the mapping of the carbon skeleton's proton network.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for stereochemical elucidation. It detects protons that are close in space, irrespective of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful evidence for the relative configuration and conformational preferences (e.g., distinguishing between axial and equatorial substituents).
Though powerful, NMR data alone can sometimes be insufficient for the unambiguous assignment of absolute configuration, requiring correlation with other methods. researchgate.net
| NMR Experiment | Information Yielded | Application to Stereochemical Elucidation |
| ¹H-¹H COSY | Reveals ³J(H,H) coupling networks | Traces the connectivity of protons through the cyclohexane ring and the aminopropanol side chain. |
| HSQC / HMBC | Maps ¹J(C,H) and ⁿJ(C,H) correlations | Unambiguously assigns proton and carbon signals, including the quaternary C1 carbon. |
| NOESY / ROESY | Identifies through-space proton proximities | Differentiates diastereomers by observing key spatial relationships, such as those between the methyl group on the side chain and specific protons on the cyclohexane ring. |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis in Mechanistic Studies
High-resolution mass spectrometry (HRMS) is a critical technique for the characterization of novel compounds and the investigation of reaction mechanisms. Unlike unit-resolution mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to within 5 ppm), which allows for the determination of its elemental composition. springernature.com This capability is invaluable for confirming the identity of a newly synthesized derivative and its intermediates.
Tandem mass spectrometry (MS/MS), often performed on HRMS platforms like Q-TOF or Orbitrap analyzers, involves the isolation of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the mass analysis of the resulting fragment ions. researchgate.netuniversiteitleiden.nl The fragmentation pattern is a molecular fingerprint that provides significant structural information. For analogues of this compound, characteristic fragmentation pathways under electrospray ionization (ESI) can be predicted. These often include:
Neutral loss of water (H₂O) from the tertiary alcohol.
Cleavage of the C1-C2' bond, leading to the loss of the aminopropanol side chain.
Alpha-cleavage adjacent to the amino group.
Ring-opening pathways of the cyclohexyl moiety.
Systematic studies of the fragmentation patterns of related structures, such as ketamine analogues, have shown that predictable cleavage pathways exist, which can aid in the rapid identification of new derivatives. nih.govnih.gov By analyzing these fragments, researchers can confirm the presence of specific structural motifs and gain insight into the molecule's stability and bonding.
| Ion Type | Proposed Formula (for C₉H₁₉NO) | Calculated Exact Mass (m/z) | Potential Fragmentation Origin |
| Protonated Molecule [M+H]⁺ | C₉H₂₀NO⁺ | 158.1539 | Parent ion |
| [M+H-H₂O]⁺ | C₉H₁₈N⁺ | 140.1434 | Loss of the hydroxyl group as water |
| [M+H-C₃H₈N]⁺ | C₆H₁₂O⁺ | 100.0888 | Cleavage of the C1-C2' bond (loss of aminopropane radical, followed by H addition) |
| [C₃H₉N]⁺ | C₃H₉N⁺ | 59.0735 | Aminopropane fragment |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography is universally regarded as the definitive method for determining the three-dimensional structure of a molecule. springernature.com It provides an unambiguous determination of bond lengths, bond angles, and torsion angles, revealing the precise conformation of the molecule in the solid state. Crucially, for chiral molecules, this technique can be used to determine not only the relative stereochemistry between multiple chiral centers but also the absolute configuration. researchgate.net
The determination of absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom is present in the structure or when using specific radiation sources like copper Kα. researchgate.net The resulting structural solution is typically validated by a low Flack parameter value, which indicates a high level of confidence in the assigned absolute stereochemistry. nih.gov
For derivatives of this compound, an X-ray crystal structure would definitively confirm the stereochemical outcome of a synthesis. It would show the exact chair or boat conformation of the cyclohexane ring, the precise orientation of all substituents as either axial or equatorial, and the intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, that stabilize the observed conformation. researchgate.net
| Crystallographic Parameter | Example Data | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95° | Dimensions of the repeating unit of the crystal. |
| Key Torsion Angle (e.g., C6-C1-C2'-C3') | 175° | Defines the spatial relationship and conformation between the ring and the side chain. |
| Flack Parameter | 0.05(3) | A value close to zero confirms the correct absolute configuration has been determined. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of this compound and its analogues. The vibrational spectra of these molecules are complex, with characteristic bands corresponding to the various functional moieties, including the hydroxyl, amino, and cyclohexyl groups.
Functional Group Identification:
The IR and Raman spectra provide distinct signatures for the key functional groups present in the molecule. The hydroxyl (-OH) group typically exhibits a broad stretching vibration band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. The position and shape of this band can provide information about intermolecular and intramolecular interactions. The N-H stretching vibrations of the primary amine (-NH₂) group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. Furthermore, C-N stretching vibrations can be observed in the 1000-1200 cm⁻¹ range. The cyclohexyl moiety gives rise to a series of characteristic C-H stretching and bending vibrations.
Conformational Insights:
The conformational flexibility of the cyclohexyl ring significantly influences the vibrational spectra. The substituent, the 1-(1-aminopropan-2-yl) group, can occupy either an axial or equatorial position, leading to different conformational isomers. researchgate.net These conformers may coexist in equilibrium, and their relative populations can sometimes be determined by analyzing the temperature dependence of the vibrational spectra. Specific bands in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra are particularly sensitive to the conformational state of the cyclohexane ring. For instance, the C-C stretching and CH₂ rocking modes of the cyclohexane ring can differ between the axial and equatorial conformers. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific vibrational modes and to predict the spectra of different conformers. nih.gov This combined approach allows for a more detailed understanding of the conformational preferences of these molecules.
Table 1: Typical Vibrational Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | IR, Raman |
| Amino (-NH₂) | N-H Symmetric Stretch | ~3300 | IR, Raman |
| N-H Asymmetric Stretch | ~3400 | IR, Raman | |
| N-H Scissoring | 1590 - 1650 | IR | |
| Cyclohexyl | C-H Stretch | 2850 - 2960 | IR, Raman |
| CH₂ Scissoring | 1440 - 1465 | IR, Raman | |
| Carbon-Nitrogen | C-N Stretch | 1000 - 1200 | IR, Raman |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify the enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.uschromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used method for the separation of enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For the separation of amino alcohol compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, is crucial for achieving optimal separation. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram.
Chiral Gas Chromatography (GC):
Chiral GC is another valuable technique for the enantiomeric separation of volatile compounds. gcms.czchromatographyonline.comuni-muenchen.de For non-volatile compounds like the target molecule, derivatization is often required to increase their volatility and improve chromatographic performance. The amino and hydroxyl groups can be derivatized, for example, by acylation. The separation is then carried out on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. wiley.com The enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers.
The determination of enantiomeric excess is critical in various fields, including pharmaceutical development, as the pharmacological and toxicological properties of enantiomers can differ significantly.
Table 2: Exemplary Chiral Chromatography Conditions for Enantiomeric Excess Determination
| Parameter | Chiral HPLC | Chiral GC |
| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) | Cyclodextrin-based CSP (e.g., Beta DEX™ 225) |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol (e.g., 90:10 v/v) | Helium or Hydrogen |
| Flow Rate/Linear Velocity | 1.0 mL/min | 30 cm/sec |
| Detector | UV-Vis (e.g., 220 nm) | Flame Ionization Detector (FID) |
| Temperature | Ambient | Temperature-programmed (e.g., 100°C to 200°C) |
| Sample Preparation | Dissolved in mobile phase | Derivatization (e.g., trifluoroacetylation) |
Computational and Theoretical Investigations of 1 1 Aminopropan 2 Yl Cyclohexan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure would reveal the distribution of electron density, the nature of chemical bonds (covalent, polar covalent), and the partial atomic charges on each atom within 1-(1-Aminopropan-2-yl)cyclohexan-1-ol. This involves calculating the molecular orbitals and using them to understand bonding interactions, such as the sigma bonds forming the cyclohexyl and propanol (B110389) framework and the influence of the electronegative oxygen and nitrogen atoms. Techniques like Natural Bond Orbital (NBO) analysis would further quantify these interactions, providing insights into intramolecular hydrogen bonding and steric repulsions.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. youtube.com For this compound, the HOMO is expected to be localized around the electron-rich amino and hydroxyl groups, indicating these are likely sites for electrophilic attack. The LUMO would indicate the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The amino and hydroxyl groups would likely be the primary contributors, making them nucleophilic centers. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Would indicate electrophilic sites on the carbon skeleton, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key descriptor of chemical reactivity, spectral properties, and kinetic stability. |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) for Structural Elucidation
Computational methods can predict various spectroscopic data, which are invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov This involves calculating the magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment. Predicted spectra can help assign experimental peaks and confirm the compound's connectivity and stereochemistry.
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. These calculations help in assigning experimental IR absorption bands to specific functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and various C-H and C-C bond vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Visible absorption. This would determine the wavelengths of maximum absorption (λmax) and help understand the electronic properties of the molecule.
Conformational Analysis via Molecular Mechanics and Dynamics
The flexibility of the cyclohexyl ring and the rotatable bonds in the aminopropyl side chain mean that this compound can exist in multiple conformations.
Energy Minimization and Conformational Sampling
Molecular mechanics force fields would be used to perform a systematic conformational search to identify the most stable, low-energy shapes (conformers) of the molecule. wikipedia.org This process involves rotating the single bonds and evaluating the steric and energetic strain of each resulting geometry. For the cyclohexane (B81311) ring, this would involve identifying the preferred chair, boat, or twist-boat conformations and the axial versus equatorial positioning of the aminopropyl and hydroxyl substituents. The goal is to locate the global energy minimum and other low-energy conformers that are likely to exist at room temperature.
Reaction Mechanism Elucidation through Computational Methods
Understanding the precise pathway of a chemical reaction is fundamental to controlling its outcome. Computational methods allow for the detailed exploration of reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental means alone.
Potential Energy Surface Mapping
The potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates. For the synthesis of this compound, which is typically formed through the nucleophilic addition of a 1-aminopropan-2-yl anion or its equivalent to cyclohexanone (B45756), mapping the PES is crucial. This map reveals the energetic topography of the reaction, identifying reactants, products, intermediates, and transition states.
Computational chemists employ various quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energy of the molecular system at different geometric arrangements. By systematically varying the coordinates corresponding to the bond-forming and bond-breaking processes, a multi-dimensional surface is generated. The lowest energy path on this surface, known as the Minimum Energy Path (MEP), represents the most likely trajectory for the reaction.
Table 1: Illustrative Stationary Points on the Potential Energy Surface for the Formation of this compound
| Stationary Point | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|---|
| Reactants | Cyclohexanone + 1-Aminopropan-2-yl nucleophile | 0.0 | N/A |
| Pre-reaction Complex | Weakly associated reactants | -2.5 | Intermolecular distance > 3 Å |
| Transition State (TS) | Highest energy point along the MEP | +15.2 | Partially formed C-C bond (~2.2 Å) |
| Product Complex | Alkoxide product complexed with counter-ion | -10.8 | Fully formed C-C bond (~1.54 Å) |
| Products | This compound (after workup) | -20.1 | N/A |
Note: The data in this table is illustrative and represents typical values for nucleophilic addition reactions to ketones. Actual values for the specific reaction would require dedicated computational studies.
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations
The transition state (TS) is a critical point on the PES, representing the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the precise geometry and energy of the TS is a primary goal of computational reaction mechanism studies. Algorithms such as the Berny optimization are used to find these saddle points. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation follows the MEP downhill from the transition state in both forward and reverse directions. This confirms that the identified TS indeed connects the intended reactants and products, providing a clear and unambiguous depiction of the reaction pathway.
For the formation of this compound, IRC calculations would visualize the trajectory of the aminopropyl nucleophile as it approaches the carbonyl carbon of cyclohexanone, leading to the formation of the new carbon-carbon bond and the subsequent tetrahedral intermediate.
Prediction of Stereoselectivity in Asymmetric Transformations
The compound this compound possesses two chiral centers, meaning it can exist as four possible stereoisomers. Predicting and controlling the stereochemical outcome of its synthesis is a significant challenge. Computational methods offer powerful tools for understanding and predicting stereoselectivity.
Non-Covalent Interactions and Steric Hindrance Modeling
The stereochemical outcome of the nucleophilic addition to cyclohexanone is determined by the relative energies of the transition states leading to the different stereoisomers. These energy differences are often governed by subtle non-covalent interactions and steric hindrance.
Computational models can accurately quantify these effects. For instance, in the addition of the aminopropyl nucleophile to cyclohexanone, the approach can occur from either the axial or equatorial face of the ring. The relative stability of the corresponding transition states will dictate the diastereoselectivity of the reaction.
Table 2: Factors Influencing Stereoselectivity in the Formation of this compound
| Factor | Description | Computational Approach | Predicted Outcome |
|---|---|---|---|
| Steric Hindrance | Repulsive interactions between bulky groups. | Geometry optimization and energy calculations of diastereomeric transition states. | The nucleophile will preferentially attack from the less hindered face. |
| Torsional Strain | Strain arising from eclipsing interactions as the new bond forms. | Analysis of dihedral angles in the transition state structures. | The transition state that minimizes torsional strain will be favored. |
| Non-Covalent Interactions | Attractive or repulsive forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots. | Stabilizing non-covalent interactions can lower the energy of a specific transition state. |
Chiral Recognition Mechanisms
When a chiral catalyst is used in the synthesis, the prediction of stereoselectivity involves modeling the interactions between the catalyst, the substrate (cyclohexanone), and the nucleophile. This is a problem of chiral recognition, where the chiral catalyst creates a diastereomeric relationship with the two enantiomeric transition states.
Computational modeling can elucidate the mechanism of chiral recognition by identifying the specific non-covalent interactions that stabilize one transition state over the other. chemrxiv.org These can include hydrogen bonds between the catalyst and the substrate, or steric repulsions that disfavor one mode of approach. For example, if a chiral ligand is coordinated to the counter-ion of the aminopropyl nucleophile, it can effectively block one face of the nucleophile or orient it for a specific trajectory of attack.
Molecular Modeling of Intermolecular Interactions in Catalysis (excluding biological binding)
Chiral amino alcohols, such as this compound, are themselves valuable ligands and catalysts for a variety of asymmetric transformations. Molecular modeling can be employed to understand how these molecules interact with substrates and reagents in a catalytic cycle.
By constructing a computational model of the catalyst-substrate complex, researchers can investigate the key intermolecular interactions responsible for the catalytic activity and stereoselectivity. These models can reveal the role of hydrogen bonding from the hydroxyl group, coordination of the amino group to a metal center, and steric effects imposed by the cyclohexyl and propyl groups.
For instance, in a hypothetical scenario where this compound is used as a catalyst for the addition of diethylzinc (B1219324) to an aldehyde, computational modeling could explore the formation of the zinc-alkoxide complex and the subsequent transfer of the ethyl group. The model would help in understanding how the chirality of the amino alcohol dictates the facial selectivity of the addition to the aldehyde.
Energetic Analysis of Catalytic Intermediates and Transition States
Due to a lack of direct computational studies on this compound, this section presents a theoretical analysis of a plausible catalytic pathway for its formation. The proposed mechanism involves the reaction of cyclohexanone with 1-aminopropan-2-amine, which is a common route for the synthesis of related amino alcohols. The energetic analysis of the intermediates and transition states is discussed based on established principles of computational chemistry and findings from studies on analogous reactions, such as the formation of imines, enamines, and other amino alcohols.
A likely catalytic cycle for the formation of this compound from cyclohexanone and 1-aminopropan-2-amine can be conceptualized in several key steps. Each step involves distinct intermediates and transition states, the energies of which can be modeled using computational methods like Density Functional Theory (DFT). Such calculations are instrumental in understanding the reaction mechanism, kinetics, and the role of a catalyst.
Proposed Catalytic Cycle and Intermediates
The reaction likely proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon of the cyclohexanone, leading to a tetrahedral intermediate, often referred to as a carbinolamine. This is a common mechanism for the reaction of amines with aldehydes and ketones. rsc.org Subsequent steps can involve proton transfer and dehydration to form an iminium ion, which can then be reduced or, in this case, exist in equilibrium with the carbinolamine.
The key intermediates in a plausible acid-catalyzed reaction pathway are:
Reactants: Cyclohexanone and 1-aminopropan-2-amine.
Protonated Cyclohexanone: In the presence of an acid catalyst, the carbonyl oxygen of cyclohexanone is protonated, increasing the electrophilicity of the carbonyl carbon.
Carbinolamine Intermediate: The nucleophilic attack of the amine on the activated carbonyl group forms a tetrahedral intermediate.
Protonated Carbinolamine: Further protonation of the hydroxyl group of the carbinolamine facilitates the elimination of a water molecule.
Iminium Ion: The loss of water leads to the formation of a resonance-stabilized iminium ion.
Product: The final product, this compound, can be formed through various pathways, including the hydration of the iminium ion or directly from the carbinolamine intermediate.
Energetic Profile and Transition States
A transition state represents the highest energy point along the reaction coordinate for each elementary step. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Computational studies on similar reactions, such as the Michael addition of cyclohexanone with trans-beta-nitrostyrene, have detailed the energetics of enamine and imine formation pathways. nih.gov
For the proposed synthesis of this compound:
Formation of the Carbinolamine: The initial nucleophilic attack of the amine on the carbonyl carbon proceeds through a transition state where the new C-N bond is partially formed. The activation energy for this step is influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon. Acid catalysis lowers this barrier by protonating the carbonyl oxygen. rsc.org
Formation of the Iminium Ion: The dehydration of the carbinolamine to form the iminium ion involves one or more transition states associated with proton transfers and the breaking of the C-O bond. The rate-determining step of imine formation is often the dehydration of the carbinolamine intermediate. pressbooks.pub
Illustrative Energetic Data
While specific energetic data for the catalytic cycle of this compound is not available in the literature, a representative table can illustrate the types of parameters that would be determined in a computational study. The values presented below are hypothetical and serve to demonstrate the relative energies of the species in the proposed reaction pathway. The energies are typically calculated as Gibbs free energies (ΔG) in kcal/mol.
| Species | Relative Energy (ΔG, kcal/mol) | Description |
| Reactants | 0.0 | Cyclohexanone + 1-Aminopropan-2-amine |
| Transition State 1 (TS1) | +15 to +25 | Transition state for the nucleophilic attack of the amine on the carbonyl carbon. |
| Carbinolamine Intermediate | -5 to +5 | Tetrahedral intermediate formed after the initial nucleophilic attack. |
| Transition State 2 (TS2) | +20 to +30 | Transition state for the dehydration of the carbinolamine, often the rate-determining step. |
| Iminium Ion + H₂O | +5 to +15 | Product of the dehydration step. |
| This compound (Product) | -10 to 0 | The final product, which is in equilibrium with the carbinolamine and iminium ion under certain conditions. |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.
Factors Influencing Energetics
Several factors can influence the energetic landscape of this reaction:
Catalyst: The presence of an acid or base catalyst can significantly lower the activation energies of the transition states, thereby increasing the reaction rate. DFT calculations have been used to show how a base is necessary in certain nucleophilic additions to imines by lowering the energy barrier. nih.gov
Solvent: The polarity of the solvent can affect the stability of the charged intermediates and transition states. Implicit solvent models are often used in computational studies to account for these effects. researchgate.net
Stereochemistry: The reactants can approach each other in different orientations, leading to different stereoisomers of the product. Computational modeling can be used to predict the most favorable transition state geometries and thus the stereochemical outcome of the reaction.
Role of 1 1 Aminopropan 2 Yl Cyclohexan 1 Ol in Asymmetric Organic Synthesis
As Chiral Auxiliaries in Stereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. Common applications include asymmetric alkylations and cycloadditions.
Auxiliary-Mediated Asymmetric Alkylations
No research has been found that describes the use of 1-(1-aminopropan-2-yl)cyclohexan-1-ol as a chiral auxiliary to mediate asymmetric alkylation reactions.
Applications in Diastereoselective Cycloadditions
There are no documented applications of this compound serving as a chiral auxiliary in diastereoselective cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions.
As Ligands in Metal-Catalyzed Asymmetric Reactions
Chiral ligands coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a wide range of chemical transformations. Amino alcohols are a common scaffold for the design of such ligands.
Design and Synthesis of Ligand Precursors
There is no available literature on the design and synthesis of chiral ligands derived from this compound for use in metal-catalyzed asymmetric reactions.
Application in Asymmetric Hydrogenation
No studies have been published that report the use of ligands derived from this compound in the context of asymmetric hydrogenation of prochiral substrates.
As Organocatalysts and Chiral Lewis Bases
The 1,2-amino alcohol moiety is a privileged scaffold in organocatalysis, often functioning as a bifunctional catalyst. The amine group can act as a Brønsted base or form covalent intermediates like enamines, while the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor to activate substrates and control the stereochemical environment of a reaction.
Design Principles for Organocatalytic Activity
While no specific design principles for this compound as an organocatalyst have been published, the general principles for related β-amino alcohol catalysts can be considered. The efficacy of such catalysts typically relies on the rigid conformational structure provided by the cyclic backbone—in this case, the cyclohexane (B81311) ring—which helps to create a well-defined chiral pocket. The stereochemistry of the two chiral centers, one on the cyclohexane ring (C-1) and one on the aminopropyl side chain (C-2), would be critical in dictating the facial selectivity of reactions. The interplay between the amino and hydroxyl groups is key; they can work in concert to activate both the nucleophile and the electrophile in a transition state assembly, leading to high levels of stereocontrol. Simple primary β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions, where the amino and hydroxyl groups are crucial for catalysis. nih.gov
Applications in Enantioselective Additions
There is no specific literature detailing the application of this compound in enantioselective addition reactions. However, the broader class of chiral 1,2-amino alcohols is widely used in transformations such as asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.gov For instance, organocatalytic systems are known to facilitate direct asymmetric aldol reactions of aldehydes to produce β-hydroxy-α-amino acids with high enantiomeric enrichment. acs.org The structural features of this compound make it a plausible candidate for such catalytic applications, though experimental data to support this is not currently available.
As Chiral Building Blocks for Complex Molecular Architectures
Chiral building blocks are essential starting materials for the efficient synthesis of complex, optically active molecules like pharmaceuticals and natural products. mdpi.com The rigid cyclohexane core and the functionalized aminopropanol (B1366323) side chain of this compound make it a potentially valuable synthon.
Incorporation into Natural Product Synthesis (as a fragment)
A comprehensive search of scientific databases does not reveal any instances where this compound has been incorporated as a fragment in the total synthesis of a natural product. Cyclohexane units themselves are common motifs in a variety of natural products, and many synthetic strategies are dedicated to their construction. nih.gov Similarly, 1,3-amino alcohols are key structural components in numerous natural products. mdpi.com However, the specific use of this particular compound remains undocumented in this context.
Development of Novel Synthetic Methodologies Utilizing the Compound
The development of novel synthetic methodologies often arises from the unique reactivity or structural properties of a specific compound. At present, no new synthetic methods have been reported that specifically utilize this compound. The compound is commercially available, suggesting its potential use in synthesis, but its application in developing fundamentally new reaction pathways has not been described in the literature. chemscene.com The related structure, 1-aminopropan-2-ol (B43004), is known as an intermediate in the synthesis of various pharmaceuticals. wikipedia.org
Precursor Chemistry and Starting Materials for 1 1 Aminopropan 2 Yl Cyclohexan 1 Ol
Synthesis of Key Cyclohexanone (B45756) Derivatives
Cyclohexanone serves as a fundamental starting block for the carbocyclic portion of the target molecule. Its chemical versatility allows for a multitude of functionalization strategies to introduce necessary substituents in a controlled manner.
The functionalization of the cyclohexanone ring is a critical step in building the necessary carbon framework. Various synthetic methods have been developed to create substituted cyclohexanones, often focusing on forming new carbon-carbon bonds at specific positions.
Common strategies include:
Michael Addition: This reaction involves the addition of a nucleophile (enolate) to an α,β-unsaturated carbonyl compound. For instance, a double Michael addition between a diamide (B1670390) and various dibenzalacetones can yield highly functionalized cyclohexanones. researchgate.net
Diels-Alder Reaction: This [4+2] cycloaddition is a powerful tool for constructing six-membered rings. The reaction of α-nitrocinnamate (a dienophile) with a suitable diene like 2,3-dimethyl-1,3-butadiene (B165502) or the more reactive Danishefsky's diene can produce highly functionalized cyclohexene (B86901) derivatives, which can be subsequently converted to the corresponding cyclohexanones. mdpi.comsemanticscholar.org This approach is effective even with various substituents on the starting materials. mdpi.com
Tandem Catalysis: Modern synthetic methods employ tandem reactions to build molecular complexity in a single step. A combination of carbene and photoredox catalysis enables a formal [5+1] cycloaddition to synthesize substituted cycloalkanones under mild conditions, avoiding the need for strong bases or expensive metals. nih.gov
Domino Reactions: Cascade reactions, such as an iodine-catalyzed domino Michael addition–intramolecular cyclization, can be used to construct complex cyclohexanone-related frameworks like functionalized chromenes from simpler starting materials. acs.org
These methods provide access to a wide array of substituted cyclohexanones, which are versatile intermediates for further elaboration.
| Strategy | Key Reactants | Description | Reference |
|---|---|---|---|
| Michael Addition | Enolates, α,β-Unsaturated Carbonyls | Forms C-C bonds via 1,4-conjugate addition to create substituted rings. | researchgate.net |
| Diels-Alder Reaction | Diene, Dienophile (e.g., α-nitrocinnamate) | A [4+2] cycloaddition to form a six-membered ring, often with high stereocontrol. | mdpi.comsemanticscholar.org |
| Tandem Catalysis | α-Aryl Ketones, Radical Precursors | A photoredox-catalyzed [5+1] cycloaddition to build the ring structure under mild conditions. | nih.gov |
| Consecutive Michael-Claisen Process | Ketones (e.g., Acetone), α,β-Unsaturated Esters | A sequence of Michael addition followed by Claisen cyclization to form cyclohexane-1,3-dione derivatives. | organic-chemistry.org |
Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. For cyclohexanone derivatives, controlling the spatial arrangement of substituents dictates the final structure and properties of the target compound.
Regioselectivity: The regioselectivity of reactions like the Michael-Claisen process can be remarkable, allowing for the specific formation of desired constitutional isomers. organic-chemistry.org In other cases, such as the Diels-Alder reaction, the choice of diene and dienophile, along with reaction conditions, controls the regiochemical outcome. mdpi.comsemanticscholar.org The use of silyl (B83357) enol ethers derived from cyclohexanone can activate specific carbon atoms (C-2, C-3, C-4, or C-5) for subsequent reactions, providing a high degree of regiocontrol. acs.org
Stereoselectivity: The stereochemical outcome of nucleophilic additions to the cyclohexanone carbonyl group is a classic problem in organic chemistry, influenced by steric and electronic effects. acs.org Asymmetric synthesis methods are often employed to achieve high enantioselectivity. For example, organocatalysts, such as fluorous (S)-pyrrolidine sulfonamide, can promote highly enantio- and diastereoselective Michael additions. organic-chemistry.org In intramolecular reactions, the existing stereochemistry of substituents and the use of specific blocking groups can direct the formation of new stereocenters, as seen in intramolecular nitrone-alkene cycloadditions. nih.gov The choice of solvent can also significantly influence the stereochemical course of a reaction. nih.gov
Preparation of Functionalized Propane (B168953) Moieties
The 1-aminopropan-2-ol (B43004) side chain is the second key fragment. Its synthesis requires the establishment of a specific stereocenter at the C-2 position, making chiral synthesis methods essential.
Chiral 1-amino-2-propanol is a valuable building block that can be prepared through various synthetic routes. A common and efficient strategy involves the ring-opening of a chiral epoxide.
A patented method describes the synthesis of chiral 1-amino-2-propanol starting from trifluoroacetamide (B147638) and chiral propylene (B89431) oxide. google.com The process involves two main steps:
Ring-opening reaction: Trifluoroacetamide reacts with chiral propylene oxide (e.g., (S)-propylene oxide) to form an intermediate.
Hydrolysis: The resulting intermediate undergoes hydrolysis to remove the trifluoroacetyl protecting group, yielding the final chiral 1-amino-2-propanol. google.com
This method is advantageous due to the use of inexpensive starting materials, mild reaction conditions, and the avoidance of complex purification or chiral resolution steps, resulting in a product with high purity and yield. google.com Biocatalytic methods, such as the reductive amination of α-keto acids using enzymes like amino acid dehydrogenases, also represent a powerful strategy for producing chiral amino acids and their derivatives with very high enantioselectivity. nih.gov
| Starting Materials | Key Steps | Advantages | Reference |
|---|---|---|---|
| Trifluoroacetamide, Chiral Propylene Oxide | 1. Nucleophilic ring-opening 2. Hydrolysis of amide | Inexpensive materials, mild conditions, high purity and yield without chiral resolution. | google.com |
| (S)-1-methoxy-2-propylamine, Hydrochloric Acid | 1. Reaction with HCl 2. Neutralization with base 3. Distillation | A process to prepare L-alaninol ((S)-2-amino-1-propanol) from a related amine precursor. | google.com |
| α-Keto acids | Enzymatic reductive amination | High enantioselectivity, broad substrate specificity, use of stable enzymes. | nih.gov |
When building the propane chain from smaller units, controlling the stereochemistry of newly formed chiral centers is crucial. Iterative synthesis strategies offer a programmed approach to construct carbon chains with full stereocontrol.
One such advanced strategy involves an "assembly line" approach using enantioenriched lithiated α-chlorosilanes. nih.gov This methodology allows for the iterative addition of carbon units, where the stereochemistry of each new center is precisely controlled. While highly sophisticated, the principles of this approach can be applied to the construction of polypropionate motifs, which are structurally related to the aminopropane fragment. nih.gov For simpler chain elongations, such as adding one or two carbons, reactions involving acetylide ions are common. youtube.com An acetylide anion can act as a nucleophile in an SN2 reaction with an alkyl halide, effectively elongating the carbon chain. youtube.com The stereochemistry of such reactions depends on the nature of the substrate and the reaction mechanism.
Convergent and Divergent Synthetic Strategies
Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated through different reaction pathways to produce a library of related compounds. For the target molecule, one might start with a functionalized cyclohexanone and introduce various side chains in the final steps.
The convergent approach is generally preferred for the synthesis of 1-(1-aminopropan-2-yl)cyclohexan-1-ol, as it separates the challenges of controlling the stereochemistry of the side chain from the functionalization of the carbocyclic ring.
Modular Assembly Approaches
For the synthesis of this compound, a logical retrosynthetic analysis dissects the molecule into two primary modules: a cyclohexanone moiety and a 1-aminopropan-2-yl synthon. The most direct and well-established method for coupling these modules is through a nucleophilic addition to the carbonyl group of cyclohexanone. Organometallic reagents, such as Grignard or organolithium reagents, are ideal for this purpose as they provide a nucleophilic carbon source. wikipedia.orgvaia.comsigmaaldrich.com
A proposed modular synthesis would, therefore, involve the reaction of cyclohexanone with an organometallic derivative of a protected 1-aminopropan-2-ol. The necessity for protecting groups is paramount in this approach, as both the amino and hydroxyl groups of 1-aminopropan-2-ol are reactive towards highly basic organometallic reagents. masterorganicchemistry.com The free amine and alcohol functionalities would lead to undesired side reactions, such as deprotonation, rather than the desired carbon-carbon bond formation.
The proposed synthetic sequence can be outlined as follows:
Protection of 1-aminopropan-2-ol: The amino and hydroxyl groups of 1-aminopropan-2-ol would be protected with suitable orthogonal protecting groups that are stable under the conditions of organometallic reagent formation and subsequent reaction.
Formation of the Organometallic Reagent: The protected 1-aminopropan-2-ol would be converted into a Grignard or organolithium reagent. This is typically achieved by reacting a corresponding halide derivative with magnesium or lithium metal. masterorganicchemistry.com
Nucleophilic Addition to Cyclohexanone: The freshly prepared organometallic reagent would then be reacted with cyclohexanone in an appropriate aprotic solvent. This reaction forms a new carbon-carbon bond, creating the tertiary alcohol a-to the cyclohexane (B81311) ring.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound, this compound.
This modular strategy allows for variations in both the cyclic ketone and the amino alcohol fragment, enabling the synthesis of a library of related compounds for further investigation.
Optimization of Precursor Accessibility
Cyclohexanone:
Cyclohexanone is a widely available industrial chemical, primarily produced by the oxidation of cyclohexanol (B46403) or cyclohexane. nih.gov Research into optimizing cyclohexanone synthesis often focuses on improving yield, selectivity, and the environmental profile of the reaction by employing "green" oxidizing agents and catalysts.
Traditional oxidation methods often utilize chromium-based reagents, which are associated with environmental and health concerns. scribd.com Modern approaches focus on cleaner and more sustainable alternatives. For instance, the use of sodium hypochlorite (B82951) in the presence of acetic acid provides an effective and environmentally benign method for the oxidation of cyclohexanol to cyclohexanone. scribd.com Other green oxidants that have been investigated include potassium bisulfate (Oxone) and trichloroisocyanuric acid (TCCA), with the latter showing high purity of the target product. pku.edu.cn
Photocatalytic oxidation using catalysts such as V₂O₅@TiO₂ under simulated solar light has also been explored, demonstrating high selectivity for the formation of cyclohexanone and cyclohexanol from cyclohexane. rsc.org
| Starting Material | Oxidizing Agent/Catalyst | Key Findings |
|---|---|---|
| Cyclohexanol | Sodium Hypochlorite/Acetic Acid | Environmentally friendly alternative to chromium-based oxidations. scribd.com |
| Cyclohexanol | Trichloroisocyanuric acid (TCCA) | Yielded a high-purity target product (93%). pku.edu.cn |
| Cyclohexanol | Potassium bisulfate (Oxone) | A green oxidant, though by-product formation was observed. pku.edu.cn |
| Cyclohexane | V₂O₅@TiO₂ under simulated solar light | Highly selective aerobic oxidation with nearly 100% selectivity to cyclohexanone and cyclohexanol at significant conversion. rsc.org |
1-Aminopropan-2-ol:
1-Aminopropan-2-ol is a chiral amino alcohol that can be synthesized through various methods. wikipedia.org A common industrial route involves the reaction of propylene oxide with aqueous ammonia (B1221849). wikipedia.org This reaction typically produces a racemic mixture of the product.
For applications where stereochemistry is important, enantiomerically pure forms of 1-aminopropan-2-ol are required. Stereoselective synthesis can be achieved through methods such as asymmetric epoxide aminolysis. A patented method describes the synthesis of enantiomerically pure (S)- or (R)-1-aminopropan-2-ol by reacting the corresponding chiral propylene oxide with trifluoroacetamide in the presence of a base, followed by hydrolysis. patsnap.com This approach simplifies the preparation process by avoiding complex purification and chiral resolution steps, yielding a product with high purity and optical activity. patsnap.com
Another synthetic route involves the ring-opening of propylene oxide with hydrochloric acid to form β-chloropropanol, which is then subjected to ammonolysis to yield 2-aminopropanol. This method avoids the use of expensive reducing agents. google.com
| Starting Material(s) | Method | Key Features |
|---|---|---|
| Propylene oxide, Ammonia | Direct Ammonolysis | Common industrial method, typically yields a racemic product. wikipedia.org |
| Chiral propylene oxide, Trifluoroacetamide | Asymmetric Epoxide Aminolysis | Yields enantiomerically pure (R)- or (S)-1-aminopropan-2-ol with high purity and optical activity. patsnap.com |
| Propylene oxide, Hydrochloric acid, Ammonia | Two-step via β-chloropropanol | Avoids expensive reducing agents and allows for recycling of by-products. google.com |
| Propylene oxide, Liquid Ammonia | Catalytic Ring-opening | Utilizes a rare earth modified catalyst in a fixed-bed reactor for a high-yield, continuous process. google.com |
Emerging Research Frontiers and Future Perspectives
Exploration of Unexplored Reactivity Pathways
While β-amino alcohols are well-regarded as ligands in asymmetric catalysis, their full reactive potential is still being uncovered. Future research is poised to move beyond their traditional roles, exploring novel, catalyst-free transformations and unconventional reaction mechanisms. For instance, the inherent nucleophilicity of the amine and the hydroxyl group within the same molecule allows for intricate intramolecular reactions.
One promising area is the catalyst-free amino-alcoholysis for depolymerization processes. Research has demonstrated that simple amino alcohols can be effective depolymerization reagents for robust polymers like poly(bisphenol A carbonate) under mild conditions, capturing carbonyl groups to form valuable oxazolidinones. rsc.org Applying this concept to 1-(1-Aminopropan-2-yl)cyclohexan-1-ol could open pathways for its use in green chemistry and chemical recycling.
Furthermore, the "borrowing hydrogen" method, a powerful concept in which an alcohol is temporarily oxidized to a carbonyl compound to facilitate a reaction before the hydrogen is returned, could be applied. This has been studied in the amination of cyclohexanol (B46403), where the reaction proceeds through a ketone intermediate. researchgate.net Exploring this pathway with this compound could lead to novel cyclization or condensation reactions, expanding its synthetic utility.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control. ijprajournal.com For the synthesis of amino alcohols like this compound, flow chemistry provides significant advantages. The synthesis of vicinyl amino alcohols has been successfully demonstrated in modular flow systems that combine sequential steps like epoxidation and aminolysis without intermediate purification. rsc.org This approach reduces waste and reaction time while improving yield and consistency. acs.orgresearchgate.net A key reaction for synthesizing this class of compounds, the ring-opening of an epoxide with an amine, is well-suited for microreactor technology in a continuous flow setup. google.com
The integration of automation with flow chemistry further accelerates research and development. Automated platforms can perform high-throughput experimentation, rapidly screening different reagents, catalysts, and reaction conditions to optimize the synthesis of this compound and its derivatives. nih.govvapourtec.com Automated solid-phase synthesis in a continuous-flow fashion has been used to produce complex pharmaceutical ingredients, demonstrating the power of combining these technologies to create a "chemical recipe file" for on-demand synthesis. nih.gov This synergy allows for the rapid generation of libraries of analogues for screening, a crucial step in developing next-generation catalysts.
Table 1: Comparison of Batch vs. Flow Synthesis for Amino Alcohols
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Process Control | Difficult to maintain homogeneity; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and mixing; superior heat and mass transfer. ijprajournal.com |
| Safety | Higher risk when handling unstable intermediates or highly exothermic reactions. | Small reactor volumes minimize risk; unstable intermediates can be generated and used in situ. ijprajournal.com |
| Scalability | Often requires significant re-optimization ("scaling up"). | Scalable by running the system for longer periods ("scaling out"). researchgate.net |
| Reproducibility | Can vary between batches due to inconsistencies in conditions. | High reproducibility due to steady-state operation and precise control. ijprajournal.com |
| Multi-step Reactions | Requires isolation and purification of intermediates, increasing time and waste. | Allows for "telescoped" reactions where sequential steps are linked without isolation. rsc.orgnih.gov |
Development of Next-Generation Analogues for Enhanced Catalytic Performance
The catalytic efficacy of this compound is intrinsically linked to its three-dimensional structure. The development of next-generation analogues focuses on systematically modifying its molecular architecture to fine-tune its steric and electronic properties for improved performance in specific catalytic reactions. Chiral amino alcohols are valuable as ligands in processes like the enantioselective addition of diethylzinc (B1219324) to aldehydes and transfer hydrogenations. nih.govrsc.org
Strategies for developing new analogues often involve:
Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexane (B81311) ring can alter steric hindrance around the catalytic center, potentially increasing enantioselectivity.
Derivatization of the Amino Group: Converting the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic structure (e.g., a pyrrolidine (B122466) ring), can significantly impact the ligand's coordination to a metal center and its catalytic activity. acs.org
Altering the Propanol (B110389) Backbone: Changing the length or substitution pattern of the side chain can adjust the spatial relationship between the amine and hydroxyl coordinating groups.
The synthesis of these analogues can be guided by established methods for preparing optically active amino alcohols, such as the resolution of racemic mixtures or the enantioselective opening of meso epoxides. acs.org By creating a diverse library of such compounds, researchers can screen for ligands with superior activity and selectivity in target reactions, such as asymmetric aryl transfer reactions or catalytic hydrogenations. nih.govacs.orgacs.org
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
Understanding the mechanism of a catalyzed reaction is crucial for optimizing its outcome. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring provide a real-time window into the reaction dynamics, revealing transient intermediates and catalyst states that are invisible to traditional offline analysis. While specific probes for reactions involving this compound are a future goal, the principles are well-established in other areas.
For example, fluorescent probes have been designed to detect specific reactive species like peroxynitrite with high sensitivity and selectivity, allowing for real-time imaging of their concentration in complex biological systems. semanticscholar.org A similar concept could be applied to catalysis. Future research could focus on developing:
Fluorogenic Probes: Molecules that become fluorescent upon reacting with a specific intermediate in the catalytic cycle.
Custom NMR/IR Techniques: Specialized pulse sequences in Nuclear Magnetic Resonance (NMR) or the use of Attenuated Total Reflectance (ATR) probes in Infrared (IR) spectroscopy can monitor the concentration of reactants, products, and catalyst species directly in the reaction mixture as it evolves.
These tools would provide invaluable kinetic and mechanistic data, enabling researchers to rapidly identify rate-limiting steps and catalyst deactivation pathways, thereby accelerating the development of more efficient catalytic systems based on this compound and its analogues.
Deep Learning and Artificial Intelligence in Predicting Synthetic Routes and Reactivity
The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding frontier that promises to revolutionize how molecules are designed and synthesized. nih.gov Deep learning and other machine learning (ML) models are being trained on vast datasets of chemical reactions to predict outcomes, plan synthetic routes, and even design novel catalysts. nih.govrjptonline.org
For a molecule like this compound, AI can be applied in several ways:
Retrosynthesis Prediction: AI tools can propose viable synthetic pathways by working backward from the target molecule, potentially uncovering more efficient or cost-effective routes than those designed by human intuition alone. nih.gov
Reaction Outcome and Yield Prediction: Machine learning models can predict the success or failure of a potential reaction and even estimate its yield under specific conditions (e.g., solvent, temperature, catalyst). rjptonline.org This allows chemists to prioritize experiments that are most likely to succeed.
Catalyst Design and Optimization: By analyzing the structural features of a large set of existing amino alcohol catalysts and their performance data, AI can identify key quantitative structure-activity relationships (QSAR). nih.gov These models can then predict the catalytic performance of new, untested analogues of this compound, guiding synthetic efforts toward the most promising candidates. mdpi.com
The development of novel graph-based neural network frameworks allows AI models to learn directly from the 2D or 3D structures of molecules, providing a powerful tool for accelerating the discovery and optimization of catalysts and synthetic processes. nih.gov
Table 2: AI and Deep Learning Applications in Synthesis and Catalysis
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
|---|---|---|
| Synthetic Route Planning | Template-based and template-free retrosynthesis models. nih.gov | Discovery of novel, more efficient synthetic pathways to the core molecule and its analogues. |
| Reaction Prediction | Graph-based neural networks (e.g., GraphRXN). nih.gov | Accurate prediction of reaction outcomes, reducing the need for trial-and-error experimentation. |
| Catalyst Performance Prediction | Quantitative Structure-Activity Relationship (QSAR) models, computational modeling. nih.gov | In-silico screening of potential analogues to identify candidates with enhanced catalytic activity and selectivity. |
| Mechanism Elucidation | Density Functional Theory (DFT) calculations combined with ML. mdpi.comchemrxiv.org | Modeling transition states to understand the source of stereoselectivity and guide rational catalyst design. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
